molecular formula C16H12INO B1519334 8-(4-Iodophenoxymethyl)quinoline CAS No. 1300068-28-3

8-(4-Iodophenoxymethyl)quinoline

Cat. No.: B1519334
CAS No.: 1300068-28-3
M. Wt: 361.18 g/mol
InChI Key: LQMSNRSTHJSBTG-UHFFFAOYSA-N
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Description

8-(4-Iodophenoxymethyl)quinoline is a synthetic quinoline derivative designed for advanced chemical and pharmaceutical research. This compound features a quinoline core, a privileged structure in medicinal chemistry, which is functionalized with a 4-iodophenoxymethyl group. The quinoline scaffold is a fundamental building block found in numerous compounds with significant biological activities, including approved drugs with antimalarial, antibacterial, and antiviral properties . The incorporation of an iodine atom at the para -position of the phenoxy ring makes this molecule a particularly valuable intermediate for further chemical exploration. Iodine is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling researchers to efficiently synthesize more complex derivatives or build chemical libraries for high-throughput screening . This iodinated quinoline holds specific research value in the discovery and development of novel therapeutic agents. Quinoline-based compounds are extensively investigated for their antimicrobial properties. Recent studies on iodinated carboxy-quinolines have demonstrated promising activity against pathogens like Staphylococcus epidermidis and Candida parapsilosis , also showing an inhibitory effect on microbial adhesion, a critical first step in biofilm formation . The structure-activity relationship (SAR) of such derivatives is a key area of interest, as the electronic effects and position of substituents on the quinoline ring system can profoundly influence the compound's biological pathway and potency . Researchers can utilize this compound as a key precursor to generate a diverse array of analogues, facilitating the exploration of new chemical space in the search for agents that overcome existing drug resistance. Application Notes: This compound is suited for use as a synthetic intermediate in organic synthesis, a candidate in antimicrobial susceptibility assays, and a scaffold in structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(4-iodophenoxy)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12INO/c17-14-6-8-15(9-7-14)19-11-13-4-1-3-12-5-2-10-18-16(12)13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMSNRSTHJSBTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)COC3=CC=C(C=C3)I)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Computational Elucidation of Molecular Features

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 8-(4-Iodophenoxymethyl)quinoline and to understanding its molecular architecture. While detailed experimental data for this specific compound is not widely available in published literature, the following techniques are standard for its characterization.

Vibrational Spectroscopy (FTIR, Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these spectra would reveal key vibrational frequencies.

Quinoline (B57606) Ring Vibrations: Characteristic stretching and bending vibrations of the C-H, C=C, and C=N bonds within the quinoline scaffold.

Ether Linkage: The C-O-C stretching vibrations of the ether group connecting the quinoline and phenoxy moieties would be expected, typically in the range of 1260-1000 cm⁻¹.

Iodophenoxy Group: Vibrations associated with the para-substituted iodophenyl ring, including the C-I stretching frequency, which appears at lower wavenumbers (typically 600-500 cm⁻¹).

Although specific experimental spectra for this compound are not detailed in the reviewed literature, analysis of related quinoline derivatives suggests these regions would be of primary interest. nih.govresearchgate.netmdpi.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, Multi-nuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical shifts, and their spin-spin coupling patterns. This would allow for the assignment of protons on the quinoline ring, the iodophenyl ring, and the crucial methylene (B1212753) (-CH₂-) bridge.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the total number of carbons and indicating their chemical environment (aromatic, aliphatic, bonded to nitrogen or oxygen).

While specific, experimentally verified NMR data for this compound is not available, studies on closely related quinoline structures demonstrate the utility of these methods for unambiguous structural assignment. tsijournals.comresearchgate.net

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight of 361.18. chemscene.com

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₆H₁₂INO.

Fragmentation Pattern: Common fragmentation pathways could include the cleavage of the ether bond, leading to fragments corresponding to the quinolinemethyl cation and the iodophenoxy radical or vice-versa.

The combination of a chromatographic separation technique like Gas Chromatography (GC) with MS allows for the analysis of complex mixtures and the confirmation of purity. mdpi.com

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis, Photophysical Studies, Solvatochromism)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The conjugated aromatic system of this compound suggests it will absorb UV light.

UV-Vis Absorption: The spectrum would likely display absorption bands corresponding to π-π* transitions within the quinoline and iodophenyl ring systems. The position and intensity of these bands provide insight into the extent of electronic conjugation. Studies on similar 8-hydroxyquinoline (B1678124) derivatives show characteristic absorptions in the UV region. researchgate.netnih.gov

Fluorescence: Many quinoline derivatives are known to be fluorescent. nih.gov If this compound exhibits fluorescence, its emission spectrum, quantum yield, and lifetime would be key photophysical parameters to characterize. Solvatochromism studies, which examine the effect of solvent polarity on absorption and emission spectra, could reveal information about the molecule's charge distribution in the ground and excited states.

X-ray Diffraction Studies (Single-Crystal and Powder X-ray Diffraction)

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction: If a suitable single crystal could be grown, this technique would determine the precise molecular structure, including bond lengths, bond angles, and torsional angles. It would also reveal details about intermolecular interactions, such as stacking or hydrogen bonding, that dictate the crystal packing. nih.govchemmethod.com

Powder X-ray Diffraction (PXRD): This method is used to analyze polycrystalline samples, providing information about the crystal system and phase purity of the bulk material.

No crystallographic data for this compound has been reported in the searched literature.

Quantum Chemical Computations and Theoretical Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict and understand the geometric, electronic, and spectroscopic properties of molecules. These theoretical insights complement experimental findings. For this compound, computational chemistry provides predictions for several key molecular descriptors. chemscene.com

These calculations offer a theoretical basis for understanding the molecule's potential behavior. For instance, the LogP value suggests a high degree of lipophilicity, while the TPSA is a predictor of the molecule's polarity and potential for membrane transport. The number of rotatable bonds indicates its conformational flexibility.

Table 1. Computationally Predicted Molecular Properties of this compound.

Parameter Value Description
Topological Polar Surface Area (TPSA) 22.12 Ų The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule; relates to drug transport properties.
LogP 4.4184 The logarithm of the partition coefficient between octanol (B41247) and water; a measure of lipophilicity.
Hydrogen Bond Acceptors 2 The number of atoms (N, O) that can accept a hydrogen bond.
Hydrogen Bond Donors 0 The number of atoms that can donate a hydrogen bond.
Rotatable Bonds 3 The number of bonds that allow for free rotation, indicating molecular flexibility.

Data sourced from ChemScene. chemscene.com

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. In the study of quinoline derivatives, DFT is instrumental in optimizing the molecular geometry to its most stable energetic state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The result is a prediction of bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the molecule.

Beyond structural optimization, DFT calculations provide insights into the electronic properties of the molecule. These properties include the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. Such information is crucial for understanding and predicting the molecule's reactivity and intermolecular interactions. While specific DFT data for this compound is not available, studies on similar quinoline derivatives often employ hybrid functionals like B3LYP with various basis sets to achieve a balance between computational cost and accuracy.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps, Chemical Reactivity Descriptors)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical polarizability. edu.krd A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and less stable. edu.krdirjweb.com For many nitrogen-based drug molecules, this energy gap is typically in the range of 3.5-4.5 eV. emerginginvestigators.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the molecule's polarizability. irjweb.com

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

While specific values for this compound are not available, FMO analysis of related quinoline derivatives indicates that the distribution of HOMO and LUMO orbitals is often spread across the quinoline and substituent rings, influencing the molecule's electronic transitions and reactivity patterns. chemscene.com

Table 1: Chemical Reactivity Descriptors and their Formulas

DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Ability to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / ηMeasure of polarizability.
Electrophilicity Index (ω)ω = μ² / 2ηPropensity to accept electrons.

Conformational Analysis and Intramolecular Interactions

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has several rotatable bonds, a number of different conformations are possible. dergipark.org.tr

Computational methods, particularly DFT, can be used to explore the potential energy surface of the molecule and identify the most stable conformations. This analysis provides insights into the flexibility of the molecule and the energy barriers between different conformations.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical predictions of its spectroscopic properties would be invaluable for its characterization.

Commonly predicted spectroscopic parameters include:

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the assignment of experimental NMR signals to specific atoms in the molecule.

Infrared (IR) and Raman Spectra: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in experimental IR and Raman spectra. The theoretical spectrum can help in the assignment of vibrational modes to specific functional groups and motions within the molecule.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of a molecule. This provides information about the electronic transitions, such as the energies and intensities of absorption bands in the UV-visible region.

Although no specific theoretical spectroscopic data for this compound have been found, studies on similar quinoline derivatives have shown good agreement between theoretically predicted and experimentally measured spectra, highlighting the utility of these computational methods.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Investigation of Substituent Effects on Molecular Functionality

The functionalization of the quinoline (B57606) scaffold is a key strategy in medicinal chemistry to modulate the biological activity of the resulting compounds. nih.gov The nature and position of substituents on both the quinoline and the pendant phenoxy ring can dramatically influence the molecule's efficacy and target specificity.

Research into related phenoxy quinoline structures demonstrates the significant impact of substituents. For instance, in a series of 6-bromo-4-(substituted-phenoxy)quinoline derivatives tested for antibacterial activity, the electronic properties of the substituent on the phenyl ring were critical.

A study on functionalized phenoxy quinolines synthesized a series of derivatives to test their activity against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). The results highlight how different substituents on the phenoxy ring alter the antibacterial efficacy. mdpi.com

Table 1: Antibacterial Activity of Substituted Phenoxy Quinoline Analogs mdpi.com This table is interactive. You can sort the data by clicking on the column headers.

Compound Substituent (R) on Phenyl Ring Antibacterial Activity (ESBL E. coli) Antibacterial Activity (MRSA)
3b 4-F Low Low
3c 4-Cl Moderate Moderate
3d 4-Br Low Low
3e 4-CN High High
3f 3-NO₂ Moderate Moderate
3g 4-NO₂ Moderate Moderate

| 3h | 4-CH₃ | Moderate | Moderate |

The data indicates that an electron-withdrawing cyano (-CN) group at the para-position of the phenyl ring (compound 3e ) confers the highest activity against both bacterial strains. mdpi.com In contrast, halogen substituents at the same position (compounds 3b , 3c , 3d ) resulted in varied, and often lower, activity. mdpi.com This suggests that for this particular scaffold, strong electron-withdrawing properties may be more crucial for antibacterial function than simple halogenation. mdpi.com

Impact of Iodination on Structure-Activity Profiles

The introduction of a halogen atom, particularly iodine, into a molecular scaffold is a common strategy in drug design. Iodine's large atomic radius and high lipophilicity can enhance membrane permeability and improve binding affinity through van der Waals or hydrophobic interactions. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can significantly increase binding potency and selectivity. nih.govmdpi.com

In the context of 8-(4-Iodophenoxymethyl)quinoline, the iodine atom at the para-position of the phenoxy ring is expected to increase the molecule's lipophilicity, potentially aiding its passage through cellular membranes to reach its target. mdpi.com The specific placement also allows it to probe for potential halogen bond acceptor sites within a target protein's binding pocket. The effectiveness of halogenation is highly context-dependent, as seen in Table 1, where fluoro, chloro, and bromo substitutions did not yield the highest activity in that specific antibacterial screen. mdpi.com However, in other contexts, such as antifungal agents, halogenation has proven highly effective. For example, studies on other quinoline derivatives have shown that 6-chloro analogues were the most active in a series tested for antifungal properties. mdpi.com

Influence of Phenoxymethyl (B101242) Moiety on Molecular Interactions

The phenoxymethyl moiety serves as a critical linker, connecting the quinoline scaffold to the substituted phenyl ring. This linker is not merely a spacer; its oxygen atom can act as a hydrogen bond acceptor, influencing the molecule's orientation within a binding site. The ether linkage provides rotational flexibility, allowing the quinoline and phenyl rings to adopt an optimal conformation for target binding.

The position of this linkage on the quinoline ring is also vital. Attachment at the 8-position, as in this compound, directs the phenoxymethyl group into a specific region of space relative to the quinoline's nitrogen atom. This positioning is crucial as the 8-hydroxyquinoline (B1678124) scaffold (a close analog) is a well-known chelating agent, suggesting that the nitrogen at position 1 and the oxygen at position 8 can work in concert to bind metal ions, which may be essential for the mechanism of action in certain enzymes. nih.govresearchgate.net The replacement of the hydroxyl group with the larger phenoxymethyl ether alters this chelating potential but introduces a new vector for extensive molecular interactions.

Quinoline Ring System as a Privileged Scaffold for Molecular Design

The quinoline ring system is classified as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its recurring presence in compounds with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. nih.govscilit.com Its rigid, bicyclic aromatic structure provides a robust framework for the precise spatial arrangement of various functional groups.

The versatility of the quinoline scaffold stems from several key features:

Synthetic Accessibility : Well-established synthetic methods allow for the creation of a diverse library of derivatives with substitutions at multiple positions. nih.gov

Physicochemical Properties : The aromatic nature of the ring system allows it to participate in π-π stacking interactions with biological targets like DNA or aromatic amino acid residues in proteins. nih.gov

Hydrogen Bonding Capability : The nitrogen atom at position 1 is a hydrogen bond acceptor, a crucial feature for anchoring the molecule within a target's binding site.

This scaffold's proven track record in successful drugs, such as the antimalarials chloroquine (B1663885) and quinine, validates its utility as a starting point for the design of new therapeutic agents like this compound. mdpi.com

Computational Approaches in SAR Studies (e.g., Molecular Docking for Ligand-Target Interactions)

Computational methods, particularly molecular docking, are indispensable tools for understanding the SAR of quinoline derivatives. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, helping to elucidate the molecular interactions that underpin its biological activity.

For phenoxy quinoline analogs, docking studies have been used to rationalize observed antibacterial activity. mdpi.com These studies can reveal key interactions, such as:

Hydrogen Bonds : For example, the quinoline nitrogen or the ether oxygen of the phenoxymethyl linker forming hydrogen bonds with amino acid residues.

Hydrophobic Interactions : The aromatic rings of the quinoline and phenoxy groups interacting with nonpolar pockets in the target protein.

Halogen Bonds : The iodine atom of this compound could be modeled to show potential halogen bonding with carbonyl oxygens or other electron-rich atoms in the binding site.

By comparing the docking scores and binding modes of a series of analogs, researchers can build a predictive model of the SAR. For instance, the high activity of the 4-cyano analog (compound 3e in Table 1) was explained by its strong binding energy in docking simulations, which surpassed that of other halogenated derivatives. mdpi.com

Rational Drug Design Strategies Applied to this compound Analogs

The design of this compound and its analogs is a clear example of a rational drug design strategy. This approach involves the iterative process of designing, synthesizing, and testing compounds based on a known biological target or a validated pharmacophore.

The strategy for this class of compounds can be broken down as follows:

Scaffold Selection : Choosing the quinoline ring as a privileged scaffold provides a high probability of biological relevance.

Linker and Substituent Placement : Introducing the 8-phenoxymethyl group provides a vector for exploring interactions in a specific region of a target's active site.

SAR-Guided Optimization : Based on initial findings, further modifications can be made. For example, if the iodine at the 4-position proves effective, other halogens or electron-withdrawing groups might be tested at the same position to fine-tune activity. If the phenoxy ring is found to be a key interaction point, analogs with different aromatic systems (e.g., naphthyl, pyridyl) could be synthesized.

Computational Validation : Using molecular docking to prioritize which analogs to synthesize, saving time and resources by focusing on compounds with the highest predicted affinity for the target. mdpi.com

This rational, hypothesis-driven approach allows for the systematic exploration of chemical space to develop potent and selective molecules based on the 8-(phenoxymethyl)quinoline template.

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of 8-(4-Iodophenoxymethyl)quinoline Metal Complexes and Related Quinoline (B57606) Ligands

The synthesis of metal complexes with quinoline-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govscirp.org For this compound, a general synthetic route would involve dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol, methanol (B129727), or dimethylformamide (DMF). The mixture is often stirred at room temperature or refluxed for several hours to facilitate complex formation, after which the resulting solid complex can be isolated by filtration, washed, and dried. nih.gov

The characterization of these complexes is crucial to determine their structure and properties. A suite of spectroscopic and analytical techniques is employed for this purpose:

Elemental Analysis, Mass Spectrometry, and NMR Spectroscopy: These methods are used to confirm the stoichiometry of the complex and the successful coordination of the ligand. researchgate.netresearchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the coordination sites of the ligand. A shift in the characteristic vibration bands of the quinoline ring and the C-O-C ether linkage upon complexation provides evidence of the involvement of the nitrogen and oxygen atoms in binding to the metal ion. acs.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes with aromatic ligands. nih.gov

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice solvent molecules. acs.orgresearchgate.net

Table 1: Examples of Synthesized Metal Complexes with Quinoline-Based Ligands

LigandMetal Ion(s)General Synthetic ApproachCharacterization MethodsReference
(8-amino)quinolineRe(I)Reaction of Re(CO)₅X with the ligand in toluene (B28343) at reflux.NMR, IR, UV-Vis, X-ray Diffraction nih.gov
Tri(8-quinolinyl)stibanePt(II)Treatment of SbCl₃ with 8-lithio-quinoline, followed by reaction with a Pt(II) salt.NMR, X-ray Diffraction acs.org
8-Hydroxyquinoline (B1678124) (8-HQ)Cu(II), Co(II), Ni(II)Mixing alcoholic solutions of the metal chloride and 8-HQ.Conductometry, Spectrophotometry, FTIR, UV-Vis scirp.orgscirp.org
(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolZn(II), Co(II)Reaction of the ligand with metal(II) acetate (B1210297) in methanol under reflux.NMR, FTIR, UV-Vis, Mass Spec, TGA nih.gov

Ligand Binding Modes and Coordination Geometries

The structural versatility of quinoline ligands allows for various binding modes and coordination geometries. For 8-substituted quinolines, the most common binding mode is as a bidentate chelating agent, where both the quinoline nitrogen and the donor atom on the substituent at the 8-position coordinate to the same metal center. scirp.orgnih.gov

In the case of this compound, it is expected to act as a bidentate N,O-donor ligand, with the quinoline nitrogen and the ether oxygen atom forming a stable chelate ring with the metal ion. This bidentate chelation is a well-established motif for similar ligands like 8-hydroxyquinoline (8-HQ), where the nitrogen and deprotonated hydroxyl oxygen coordinate to the metal. scirp.orgscirp.org

Furthermore, the presence of the iodine atom on the phenoxy group in this compound introduces the possibility of more complex coordination behavior. Research on 8-iodoquinoline (B173137) has shown that it can form complexes featuring bidentate κN, κI-coordination, where both the nitrogen and the iodine atom are involved in binding. researchgate.net This suggests that under certain conditions, the iodine atom in this compound could potentially act as a weak donor, leading to bridging interactions or higher coordination numbers.

The coordination geometry of the resulting complex is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. Common geometries for quinoline-based complexes include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II), as demonstrated in complexes of the type [ZnX₂(QNO)₂] (where X = Cl, Br, I and QNO = quinoline N-oxide), which exhibit a distorted tetrahedral geometry. nih.gov

Square Planar: Typical for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). Copper(II) can also adopt this geometry, as seen in its complex with 8-HQ. scirp.orgscirp.org

Octahedral: A common geometry for many transition metals, achieved when the metal coordinates to three bidentate ligands or a combination of ligands to reach a coordination number of six. scirp.orgscirp.org For example, Ni(II) and Co(II) complexes with 8-HQ are assumed to have an octahedral geometry through the coordination of two additional water molecules. scirp.orgscirp.org

Table 2: Coordination Behavior of Selected Quinoline-Based Ligands

LigandMetal IonBinding ModeResulting GeometryReference
8-HydroxyquinolineCu(II)Bidentate (N,O-donor)Square-planar scirp.orgscirp.org
8-HydroxyquinolineCo(II), Ni(II)Bidentate (N,O-donor) with 2 H₂O moleculesOctahedral scirp.orgscirp.org
Quinoline N-oxideZn(II)Monodentate (O-donor)Distorted Tetrahedral nih.gov
(8-amino)quinolineRe(I)Bidentate (N,N-donor)Distorted Octahedral nih.gov
8-IodoquinolineCu(I), Ag(I), Pd(II)Bidentate (κN, κI)Varies with metal researchgate.net

Thermodynamic and Kinetic Aspects of Complex Formation

Understanding the thermodynamic stability and kinetic lability of metal complexes is fundamental to predicting their behavior in solution and designing them for specific applications. Thermodynamic studies typically focus on determining the stability constants (or formation constants, K) of the complexes, which quantify the strength of the metal-ligand interaction.

A study on the complexation of 3,5-diiodo-8-hydroxy quinoline (a related iodo-substituted quinoline derivative) with Zn²⁺, Ni²⁺, and Co²⁺ ions provides a clear example of how these parameters are investigated. researchgate.net Using conductometric titrations in dimethylformamide (DMF)-ethanol (EtOH) binary solvent systems, researchers determined the stoichiometry of the complexes to be 1:1. researchgate.net The stability constants (log K) were calculated from the conductivity data at different temperatures. researchgate.net

From the temperature dependence of the stability constants, key thermodynamic parameters can be calculated using the van't Hoff equation:

Gibbs Free Energy (ΔG°): ΔG° = -RTlnK. A more negative value indicates a more spontaneous and favorable complex formation.

Enthalpy (ΔH°): Represents the heat change during complexation. It can be endothermic (positive) or exothermic (negative).

Entropy (ΔS°): Represents the change in disorder of the system upon complexation.

In the study of 3,5-diiodo-8-hydroxy quinoline, the formation of the complexes was found to be an endothermic process (positive ΔH°) and was driven by a favorable entropic contribution in some solvent mixtures, while in others, the process was enthalpy-driven with a negative entropy change. researchgate.net The stability of the complexes followed the order: Zn²⁺ > Ni²⁺ > Co²⁺. researchgate.net Such studies on this compound would be invaluable for understanding its selective binding affinity for different metal ions.

Table 3: Thermodynamic Data for Metal Complex Formation with 3,5-diiodo-8-hydroxy quinoline in Pure DMF at 25°C

Metal Ionlog KΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Zn²⁺3.81-21.742.0179.67
Ni²⁺3.62-20.66-3.1658.71
Co²⁺3.50-19.97-1.0763.41

Data extracted from a study on a related ligand to illustrate thermodynamic principles. researchgate.net

Applications of this compound Metal Complexes in Catalysis Research

Metal complexes based on quinoline ligands are recognized for their significant potential in homogeneous catalysis. colab.wsresearchgate.net The steric and electronic properties of the ligand can be fine-tuned to influence the reactivity and selectivity of the metal center. researchgate.net Complexes of (8-amino)quinoline, a close structural analog to the core of this compound, have been successfully employed as catalysts for various organic transformations. nih.gov A notable application is their use as directing groups for the activation of C-H bonds, a fundamentally important and challenging reaction in organic synthesis. nih.gov

Given this precedent, metal complexes of this compound are promising candidates for catalytic applications. The bidentate N,O-coordination could stabilize the metal center, while the bulky iodophenoxy group could create a specific steric environment around the active site, potentially leading to high selectivity in catalytic reactions. The iodine atom itself could also play a role, perhaps by participating in halogen bonding interactions or influencing the electronic properties of the entire complex.

Exploration of Novel Materials Derived from Coordination Polymers

Coordination polymers are extended network structures built from metal ions linked by organic ligands. These materials are of great interest for applications in gas storage, separation, and catalysis. Ligands capable of bridging two or more metal centers are essential for the construction of these polymers.

Research into a novel bis(oxine) ligand, 4,4'-(8-Quinolinolyl-5-Methylenoxy) diphenyl sulfide, which contains two 8-hydroxyquinoline units, demonstrates the potential for creating coordination polymers with quinoline-based building blocks. researchgate.net This ligand was used to synthesize coordination polymers with several divalent metal ions, including Cu(II), Co(II), Ni(II), Mn(II), and Zn(II). researchgate.net

The resulting polymers were found to be insoluble in common organic solvents and exhibited high thermal stability, with decomposition temperatures generally above 250°C. researchgate.net The thermal stability was found to be dependent on the metal ion, with the relative order being Cu < Co < Ni < Mn. researchgate.net

The structure of this compound, while being a monodentate quinoline unit, possesses features that could be exploited in creating polymeric materials. For instance, the iodine atom could engage in halogen bonding to link adjacent complex units into a supramolecular assembly. Alternatively, functionalization of the phenoxy ring could introduce a second coordinating group, transforming the molecule into a bridging ligand suitable for forming robust coordination polymers.

Biological Activity Investigations: Mechanistic and Target Oriented Research

Modulation of Molecular Targets by Quinoline (B57606) Derivatives

The functionalization of the quinoline ring at various positions allows for a diverse range of pharmacological actions, enabling these derivatives to interact with numerous molecular targets. nih.govresearchgate.net

Quinoline derivatives have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer. The mesenchymal-epithelial transition factor (c-Met) kinase is a notable target. nih.govnih.gov

Several quinoline-based small molecules are recognized as potent c-Met inhibitors. nih.gov They typically function by interacting with the kinase domain in the cytosol, occupying the ATP-binding site and an adjacent hydrophobic pocket. nih.gov For instance, derivatives of 4,6,7-substituted quinolines have shown significant c-Met kinase inhibition, with some analogues demonstrating higher activity than established drugs like cabozantinib. nih.gov Studies on 4-(2-fluorophenoxy) quinoline derivatives have also aimed to predict and validate their potential for c-Met kinase inhibition. nih.gov The inhibitory activity is often influenced by the substitution patterns on the quinoline ring. nih.gov

Table 1: Examples of Quinoline Derivatives as c-Met Kinase Inhibitors

Compound TypeSpecific Derivative ExampleReported Activity (IC₅₀)Reference
4,6,7-substituted quinolineDerivative 2719 nM nih.gov
4,6,7-substituted quinolineDerivative 2864 nM nih.gov
Reference CompoundCabozantinib40 nM nih.gov

Quinoline derivatives have been shown to interact with fundamental biomolecules like DNA and tubulin. Certain N-mustard-quinoline conjugates are known to act as DNA-directed alkylating agents. biointerfaceresearch.com The ability of quinoline structures to bind DNA can be enhanced by specific substitutions, such as the placement of a heteroaryl group at the C-2 position, which increases lipophilicity and binding affinity. biointerfaceresearch.com Furthermore, a series of quinoline-Schiff bases were found to inhibit Mtb DNA gyrase, an enzyme crucial for DNA replication, with molecular docking studies revealing strong binding affinities within the enzyme's active site. nih.gov

In addition to DNA, the cytoskeletal protein tubulin is another target. The biological activities of some quinoline compounds have been linked to the inhibition of tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov

The quinoline nucleus is a key feature in molecules designed to modulate neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.gov Derivatives of quinoline have been developed as antagonists that act at the glycine (B1666218) binding site on the NMDA receptor. nih.govresearchgate.net

For example, extensive research has been conducted on 4-substituted-quinoline-2-carboxylic acid derivatives. Structure-activity relationship (SAR) studies revealed that the substitution pattern at the C4 position significantly influences binding affinity. The introduction of an electron-rich substituent capable of hydrogen bonding at this position was found to increase binding affinity for the glycine site. researchgate.net Conversely, replacing the polar carboxylic acid group at the C2 position with neutral bioisosteres was detrimental to this activity. researchgate.net One of the most potent compounds identified in a study was 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, with a high in vitro binding affinity. researchgate.net In contrast, quinolinic acid, an endogenous metabolite, acts as an agonist at the NMDA receptor. medchemexpress.com

Table 2: Activity of Quinoline Derivatives at the NMDA Receptor Glycine Site

Compound ClassSpecific Derivative ExampleActivity TypeBinding Affinity (IC₅₀)Reference
4-substituted-quinoline-2-carboxylic acid5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid 9Antagonist0.57 μM researchgate.net
Quinoxaline DerivativeCNQXAntagonistMicromolar Affinity nih.gov
Endogenous Tryptophan MetaboliteQuinolinic acidAgonistN/A medchemexpress.com

Cellular Pathway Perturbation Studies (e.g., Cell Cycle, Apoptosis Induction Mechanisms, Gene Regulation like Lumican Downregulation)

A significant finding in the study of quinoline derivatives is their ability to perturb cellular pathways, notably those involved in cancer progression. One of the most detailed mechanisms reported involves the downregulation of the gene Lumican (LUM) by a novel quinoline compound designated 91b1. nih.govnih.gov

In extensive in vitro and in vivo studies, compound 91b1 demonstrated a potent anticancer effect. hku.hkresearchgate.net Microarray analysis identified Lumican as a key gene downregulated by this compound. nih.govresearchgate.net Lumican is often overexpressed in various cancers and is associated with increased tumorigenesis, migration, and invasion. nih.govnih.gov The research suggests that the anticancer activity of compound 91b1 is mediated through its suppression of Lumican expression. nih.govhku.hkresearchgate.net This downregulation was also linked to the modulation of the cell cycle and the inhibition of cancer cell proliferation. researchgate.netnih.gov For instance, treatment of cancer cell lines with compound 91b1 led to an arrest in the cell cycle. researchgate.net

Table 3: Effects of Quinoline Derivative 91b1 on Cellular Pathways

EffectModel SystemKey FindingReference
Gene RegulationKYSE150 cellsSignificantly downregulated Lumican mRNA expression. nih.govresearchgate.net
Cell ProliferationA549, AGS, KYSE150, KYSE450 cellsInhibited cancer cell proliferation in a dose-dependent manner. researchgate.net
Cell CycleA549, KYSE450 cellsModulated cell cycle distribution with increasing concentrations. researchgate.net
In Vivo Antitumor ActivityNude mice xenograft modelSignificantly reduced tumor size. nih.govnih.gov

Investigation of Selectivity and Specificity of Biological Interactions

The selectivity and specificity of quinoline derivatives are crucial for their development as therapeutic agents, aiming to maximize efficacy while minimizing off-target effects. Research has shown that the functionalization of the quinoline ring is a key strategy to enhance target selectivity. researchgate.net For example, specific substitutions can lead to derivatives with highly selective activity. One study reported an 8-hydroxyquinoline (B1678124) derivative that exhibited significant antiviral activity with minimal cytotoxicity, demonstrating a favorable selectivity index. nih.gov

In the context of kinase inhibition, certain triazolo[4,5-b]pyrazine and imidazo[4,5-b]pyrazine quinoline derivatives have been noted for their in vivo selectivity. nih.gov The development of such selective compounds is a primary goal in drug discovery, as it can lead to better therapeutic outcomes. researchgate.net

Pharmacological Profile Enhancement Research (e.g., Bioavailability, Metabolic Stability from a structural modification perspective)

Improving the pharmacological profile of quinoline-based compounds through structural modification is an active area of research. Modifications are designed to enhance properties like bioavailability, metabolic stability, and water solubility. nih.gov

One approach involves adding flexible alkylamino side chains and alkoxy groups to the quinoline nucleus, which has been shown to improve antiproliferative action and solubility. nih.gov Another strategy, termed scaffold-hopping, has been employed to discover novel inhibitors with improved properties. By replacing a known scaffold (like coumarin) with a quinoline core, researchers have developed new, potent inhibitors. acs.org Subsequent modifications, for instance at the 6-position of the quinoline ring, can further refine binding affinity and activity. acs.org Studies have also demonstrated that certain quinoline derivatives can be engineered for enhanced metabolic stability, a critical factor for in vivo efficacy. nih.gov Such structural modifications are essential for transforming promising lead compounds into viable drug candidates. nih.govmdpi.comresearchgate.net

No Publicly Available Data on the Biological Activity of 8-(4-Iodophenoxymethyl)quinoline

Despite a comprehensive search of scientific databases and publicly available literature, no research or data was found concerning the biological activity, mechanistic studies, or screening of the chemical compound this compound.

Therefore, it is not possible to generate an article with detailed research findings, data tables, or content for the specified sections on its biological investigation. The instructions to focus solely on this compound and to provide scientifically accurate information cannot be fulfilled due to the absence of any primary or secondary research sources.

The provided outline, focusing on "In vitro Model Systems for Mechanistic Elucidation" and "Advanced Biological Screening Methodologies for Lead Identification," presupposes the existence of such research. As no studies have been published on this compound, there are no in vitro models in which it has been tested, no cell-based assays for its target engagement, and no advanced biological screening data for lead identification to report.

Any attempt to create an article based on the provided outline would require speculation or the extrapolation of data from other, unrelated quinoline derivatives, which would violate the core instruction to focus strictly on this compound and maintain scientific accuracy.

Table of Mentioned Compounds

Since no article could be generated, there are no compounds to list in a table.

Future Directions and Research Opportunities

Advancements in Synthetic Methodologies for Enhanced Accessibility

While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedlander reactions are well-established, they often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. nih.govresearchgate.net Future research must focus on developing more efficient, scalable, and versatile synthetic routes to 8-(4-Iodophenoxymethyl)quinoline and its analogues.

Modern synthetic organic chemistry offers several powerful tools to achieve this. Transition-metal-catalyzed reactions, particularly those employing palladium, copper, rhodium, and cobalt, have revolutionized the construction of heterocyclic systems. mdpi.com Methodologies like C-H bond activation could enable the direct coupling of pre-functionalized quinoline precursors with 4-iodophenol (B32979), streamlining the synthesis. Furthermore, multicomponent reactions (MCRs) represent a highly efficient strategy, allowing the construction of complex quinoline derivatives in a single step from multiple starting materials, which enhances atom economy and reduces waste. rsc.org The use of ultrasound or microwave-assisted synthesis can also dramatically reduce reaction times and improve yields. eurekaselect.comnih.gov

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

Feature Classical Methods (e.g., Skraup, Friedlander) Modern Methods (e.g., MCRs, C-H Activation)
Conditions Often require high temperatures and strong acids. researchgate.net Typically milder and more functional-group tolerant. mdpi.com
Atom Economy Generally lower, with significant byproduct formation. High, especially in multicomponent reactions. rsc.org
Reaction Time Can be lengthy, spanning several hours to days. nih.gov Often significantly shorter, from minutes to a few hours. eurekaselect.com
Catalysts Often use stoichiometric, corrosive reagents. Employ catalytic amounts of transition metals or organocatalysts.
Versatility Limited scope for introducing structural diversity. Allows for broad functionalization and diverse scaffolds. rsc.org
Sustainability Generates more chemical waste; uses hazardous solvents. researchgate.net Aligns better with green chemistry principles. nih.gov

Exploration of Multi-Target Ligands and Prodrug Strategies

The complexity of diseases like cancer and neurodegenerative disorders often involves multiple biological pathways, making single-target drugs less effective. researchgate.net The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, is a promising therapeutic strategy. researchgate.netnih.gov The this compound scaffold is an excellent candidate for MTDL design. The quinoline nucleus itself is a "privileged" structure known to interact with a variety of targets, including kinases, DNA, and various receptors. nih.gov

Future research could involve designing hybrid molecules where the quinoline moiety targets one protein (e.g., a specific kinase) while the 4-iodophenoxy group is tailored to interact with a second target. This could lead to synergistic effects and potentially overcome drug resistance. researchgate.net

Prodrug strategies also offer a compelling avenue for research. The parent compound, this compound, could be chemically modified to create a prodrug with improved pharmacokinetic properties, such as enhanced solubility or better cell permeability. This prodrug would remain inactive until it reaches the target tissue or cell, where it would be converted to the active molecule, thereby increasing efficacy and reducing off-target side effects.

Table 2: Potential Multi-Target Strategies for Quinoline-Based Scaffolds

Strategy Rationale Potential Target Combination
Kinase/Kinase Inhibition Simultaneously block two key signaling pathways involved in cancer cell proliferation and angiogenesis. VEGFR/EGFR, c-Met/VEGFR nih.gov
Kinase/Enzyme Inhibition Combine anti-proliferative action with modulation of other disease-relevant enzymes. Kinase/Histone Deacetylase (HDAC)
Receptor/Enzyme Inhibition Target both an upstream signaling receptor and a downstream enzymatic pathway. Dopamine Receptor/Monoamine Oxidase (MAO)
DNA Intercalation/Enzyme Inhibition Combine direct DNA damage with the inhibition of DNA repair enzymes. DNA/Topoisomerase

Integration of Cheminformatics and Machine Learning in Molecular Design

Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the rapid, in silico design and evaluation of new chemical entities. nih.govnih.gov These computational tools can be leveraged to explore the chemical space around this compound efficiently.

The process begins with the known structure of this compound. By creating a virtual library of thousands of derivatives through in silico modifications, ML models can be trained to predict their biological activity and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models can identify the key structural features responsible for a desired biological effect. nih.gov Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can help prioritize compounds with favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. This computational pre-screening focuses laboratory efforts on synthesizing only the most promising candidates, saving time and resources. nih.gov

Table 3: Application of Machine Learning Models in Molecular Design

Machine Learning Model Application in Drug Discovery Relevance to this compound
Support Vector Machines (SVM) Classification of active vs. inactive compounds; QSAR studies. nih.gov Predicting the biological activity of new analogues.
Random Forest (RF) Predicting bioactivity and ADMET properties; feature importance analysis. Identifying key structural features for optimization.
k-Nearest Neighbors (kNN) Similarity searching; local activity prediction. nih.gov Finding novel derivatives with similar properties to known active compounds.
Deep Neural Networks (DNN) De novo molecular design; complex QSAR modeling; predicting bioactivity from large datasets. Generating novel quinoline-based structures with desired properties.

Development of Novel Analytical and Characterization Probes

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for routine characterization mdpi.com, future research should aim to develop specialized analytical probes based on the this compound structure.

The presence of the iodine atom is a key feature that can be exploited. By replacing the stable ¹²⁷I isotope with a radioactive isotope such as ¹²³I, ¹²⁴I, or ¹²⁵I, the molecule can be transformed into a radiotracer for imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). Such probes would be invaluable for non-invasively studying the compound's biodistribution, pharmacokinetics, and target engagement in living systems.

Additionally, the quinoline nucleus is known to exhibit fluorescence. Research into designing fluorescent probes based on this scaffold could lead to tools for in vitro cell imaging and high-throughput screening assays. Advanced surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) could also be employed to study the interaction of the compound with materials or biological surfaces. researchgate.net

Table 4: Advanced Analytical Probes and Their Applications

Probe/Technique Principle Potential Application for this compound
Radiolabeled Tracer (e.g., ¹²³I) Incorporation of a radioisotope for detection by SPECT/PET imaging. In vivo imaging of drug distribution and target binding.
Fluorescent Probe Exploiting the intrinsic fluorescence of the quinoline core for optical detection. Cellular imaging, high-throughput screening, binding assays.
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique to determine elemental composition and chemical state. researchgate.net Studying interactions with biomaterials or target proteins immobilized on a surface.
Single-Crystal X-ray Diffraction Determines the precise three-dimensional atomic structure of a crystalline compound. mdpi.com Elucidating solid-state conformation and intermolecular interactions.

Unraveling Underexplored Biological Pathways and Molecular Targets

The quinoline ring is a versatile scaffold found in numerous approved drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.goveurekaselect.com A critical future direction is to systematically screen this compound against diverse biological targets to uncover its full therapeutic potential.

Given that many quinoline derivatives act as kinase inhibitors, this compound should be evaluated against a panel of protein kinases, particularly receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are crucial in cancer progression. nih.govnih.gov The iodinated phenyl ring may facilitate unique interactions, such as halogen bonding, with specific protein targets, potentially leading to high affinity and selectivity. Beyond cancer, its structural features suggest potential activity against microbial pathogens or as a modulator of neurological targets. nih.gov High-throughput screening campaigns followed by detailed mechanism-of-action studies will be essential to identify novel biological activities and the molecular pathways through which this compound exerts its effects.

Table 5: Potential Biological Targets for Quinoline Derivatives

Target Class Specific Examples Associated Diseases
Protein Kinases EGFR, VEGFR, c-Met, HER-2 nih.govnih.gov Cancer
DNA/Associated Enzymes Topoisomerases, DNA Gyrase Cancer, Bacterial Infections
G-Protein Coupled Receptors (GPCRs) Dopamine Receptors, Serotonin Receptors Neurological Disorders
Microbial Enzymes Dihydrofolate Reductase, InhA Bacterial, Fungal, and Parasitic Infections
Proteases HIV Protease, Cathepsins Viral Infections, Cancer

Sustainable and Green Chemistry Approaches in Research and Development

The principles of green chemistry are becoming increasingly important in chemical research and manufacturing to minimize environmental impact. researchgate.net Future development of this compound should incorporate these principles from the outset.

Table 6: Comparison of Conventional vs. Green Chemistry Approaches

Principle Conventional Approach Green Chemistry Approach
Solvents Use of chlorinated or other hazardous organic solvents. Use of water, ethanol, supercritical fluids, or solvent-free conditions. researchgate.net
Energy High-temperature reflux for extended periods. Microwave-assisted, ultrasound-assisted, or ambient temperature reactions. nih.gov
Catalysis Use of stoichiometric, often toxic, reagents (e.g., strong acids). Use of recyclable and non-toxic catalysts (e.g., biocatalysts, supported metal catalysts).
Atom Economy Multi-step syntheses with protection/deprotection steps, leading to waste. One-pot or tandem reactions to maximize the incorporation of starting materials into the final product. nih.gov
Waste Significant generation of byproducts and solvent waste. Minimized waste through high-yield, high-selectivity reactions.

Q & A

Q. What synthetic strategies are effective for preparing 8-(4-Iodophenoxymethyl)quinoline, and how can side reactions be minimized?

The synthesis typically involves alkylation of 8-hydroxyquinoline with 4-iodobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (0–5°C) prevents thermal degradation of the iodine substituent. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and monitoring by TLC ensures product purity. NMR (¹H, ¹³C) and mass spectrometry confirm structural integrity, with iodine's isotopic pattern aiding MS identification .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

  • NMR : Aromatic proton signals (δ 7.5–8.5 ppm) confirm the quinoline core, while the phenoxymethyl group appears as a singlet (~δ 5.2 ppm). Discrepancies in splitting patterns may arise from rotational restrictions; variable-temperature NMR resolves this.
  • X-ray crystallography : The iodine atom aids phasing (via SHELXD), but disorder in the phenoxymethyl group requires restrained refinement in SHELXL .
  • HPLC-MS : Quantifies purity (>95%) and detects halogenated byproducts .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties and reactivity in this compound?

The iodine atom increases molecular polarizability, enhancing intermolecular interactions in crystal packing (evident in X-ray studies ). Its electron-withdrawing nature deactivates the quinoline ring toward electrophilic substitution but facilitates nucleophilic aromatic substitution at the 4-position. Computational studies (DFT, B3LYP/6-31G*) correlate iodine’s σ-hole with halogen bonding in enzyme active sites .

Q. What challenges arise in resolving structural ambiguities of this compound derivatives via X-ray crystallography?

  • Disorder : Flexible phenoxymethyl groups may adopt multiple conformations. Partial occupancy refinement in SHELXL and high-resolution data (≤0.8 Å) mitigate this .
  • Twinning : Common in iodinated compounds due to heavy atom effects. The TWIN command in SHELXL identifies and corrects twin laws .
  • Thermal motion : Low-temperature data collection (100 K) reduces atomic displacement parameters (ADPs), improving model accuracy .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Analog synthesis : Replace iodine with Cl, Br, or CF₃ to assess steric/electronic effects. Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) introduces triazole moieties at the phenoxymethyl group .
  • Enzymatic assays : Measure IC₅₀ values against target enzymes (e.g., kinases, COMT) using fluorescence polarization.
  • Molecular docking : AutoDock Vina predicts binding modes; iodine’s halogen bonding often anchors the compound in hydrophobic pockets .

Q. What methodologies reconcile contradictory biological activity data across halogenated quinoline derivatives?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Solutions include:

  • Dose-response profiling : Validate activity across multiple concentrations.
  • Metabolic stability assays : Liver microsome studies identify degradation products that alter activity.
  • Proteomic profiling : SILAC-based mass spectrometry maps off-target interactions .

Key Citations

  • Synthetic Methods :
  • Crystallography :
  • Biological Activity :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.